molecular formula C11H19NO7P2 B563728 四甲基利塞膦酸盐 CAS No. 919355-29-6

四甲基利塞膦酸盐

货号: B563728
CAS 编号: 919355-29-6
分子量: 339.221
InChI 键: AXCRKMZJULTTJV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetramethyl Risedronate is a compound with the molecular formula C11H19NO7P2 . It is also known by other names such as 1,1-bis(dimethoxyphosphoryl)-2-pyridin-3-ylethanol and P,P’- [1-Hydroxy-2- (3-pyridinyl)ethylidene]bis-phosphonic Acid P,P,P’,P’-Tetramethyl Ester .


Molecular Structure Analysis

The InChI string for Tetramethyl Risedronate is InChI=1S/C11H19NO7P2/c1-16-20(14,17-2)11(13,21(15,18-3)19-4)8-10-6-5-7-12-9-10/h5-7,9,13H,8H2,1-4H3 . The Canonical SMILES string is COP(=O)(C(CC1=CN=CC=C1)(O)P(=O)(OC)OC)OC .


Physical and Chemical Properties Analysis

Tetramethyl Risedronate has a molecular weight of 339.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 8 . It has a Rotatable Bond Count of 8 and a Topological Polar Surface Area of 104 Ų . The Exact Mass and Monoisotopic Mass are both 339.06367594 g/mol .

科学研究应用

骨质疏松症治疗和骨密度改善

四甲基利塞膦酸盐,通常称为利塞膦酸盐,用于治疗绝经后骨质疏松症。研究表明,利塞膦酸盐通过抑制破骨细胞活性(在骨吸收过程中至关重要)显着降低椎体和非椎体骨折的风险。研究表明,利塞膦酸盐治疗可在治疗开始后的几个月内显着改善腰椎、股骨颈和髋部等各个骨骼部位的骨矿物质密度 (BMD)。BMD 的这种改善极大地降低了与骨质疏松症相关的骨折风险 (Reginster 等,2000); (Ste-Marie 等,2004)

抑制破骨细胞分化

利塞膦酸盐直接抑制破骨细胞分化和炎性骨质流失,证明其功效不仅仅是改善骨密度。它以剂量依赖性方式抑制破骨细胞激活因子核因子-κB 配体 (RANKL) 介导的骨髓来源巨噬细胞的分化。这一作用不仅有助于治疗骨质疏松症,而且还为涉及炎性和感染性骨质流失的疾病提供了潜在益处 (Kwak 等,2009)

髋部骨折风险降低

利塞膦酸盐也被证明可以显着降低确诊骨质疏松症的老年女性的髋部骨折风险。这一发现尤为重要,因为髋部骨折极大地增加了老年人群的发病率和死亡率。利塞膦酸盐在降低髋部骨折风险方面的功效突出了其在严重骨质疏松症管理中的价值 (McClung 等,2001)

骨骼质量和重塑

对利塞膦酸盐对骨骼质量和重塑影响的进一步研究表明,它可以保持正常的骨形成并减少骨重塑,这对于维持骨强度和防止骨折至关重要。组织学和组织形态学评估表明,长期治疗后骨骼质量没有产生不良影响,支持利塞膦酸盐在较长时间内的骨骼安全性以及抗骨折功效 (Uyar 等,2009)

增强肠道吸收

增强利塞膦酸盐肠道吸收和生物利用度的创新方法包括与胆汁酸衍生物形成离子络合物。该策略旨在通过增加利塞膦酸盐的亲脂性和对胆汁转运蛋白的亲和力来改善口服疗效,从而通过减少剂量频率和最大程度地减少不良反应来提高患者依从性 (Park 和 Byun,2014)

作用机制

Target of Action

Tetramethyl Risedronate, also known as Risedronic acid, primarily targets osteoclasts , which are cells responsible for bone resorption . The role of osteoclasts is to break down bone tissue, and this process is essential for the maintenance, repair, and remodelling of bones.

Mode of Action

Tetramethyl Risedronate interacts with its targets, the osteoclasts, by binding to bone hydroxyapatite . This binding occurs during the process of bone resorption, which causes local acidification. The acidification releases Tetramethyl Risedronate, which is then taken into osteoclasts by fluid-phase endocytosis . This interaction inhibits the activity of the osteoclasts, thereby preventing the resorption of bone .

Biochemical Pathways

Tetramethyl Risedronate affects the non-mevalonate pathway of isoprenoid biosynthesis . This pathway is essential in many eubacteria, in apicomplexan protozoa, and in the plastids of plants . The inhibition of this pathway by Tetramethyl Risedronate disrupts the production of isoprenoid lipids, which are crucial components of cellular membranes .

Pharmacokinetics

The pharmacokinetics of Tetramethyl Risedronate involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the kinetics of Tetramethyl Risedronate is best described by a two-compartment model with lag time, first-order absorption, and elimination . The extent of peripheral distribution, particularly to bones, is remarkably high . Tetramethyl Risedronate exhibits very low plasma levels and high residence time in the body . It is excreted in urine (up to 85%) and feces (as unabsorbed drug) .

Result of Action

The primary result of Tetramethyl Risedronate’s action is the prevention of bone resorption, leading to an increase in bone mineral density . This makes the bones stronger and helps prevent osteoporosis and treat Paget’s disease of bone . In a very small number of people, taking Tetramethyl Risedronate for more than 2 years can increase their chances of getting a rare type of bone damage in their inner ear and certain types of breaks to their thigh bones .

生化分析

Biochemical Properties

Tetramethyl Risedronate interacts with various enzymes, proteins, and other biomolecules. It is known to bind to bone hydroxyapatite , which is a key interaction in its biochemical role. This interaction is crucial for its function in preventing bone resorption .

Cellular Effects

Tetramethyl Risedronate has several effects on cells and cellular processes. It is known to cause some unwanted effects, such as abdominal or stomach pain and skin rash . These side effects are not common and may not occur in all individuals .

Molecular Mechanism

The molecular mechanism of Tetramethyl Risedronate involves its binding to bone hydroxyapatite . This binding leads to the prevention of bone resorption . The process involves the release of Tetramethyl Risedronate due to local acidification caused by bone resorption . The released Tetramethyl Risedronate is then taken into osteoclasts by fluid-phase endocytosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetramethyl Risedronate change over time. For instance, a study found that the kinetics of risedronate, following oral administration, was best described by a two-compartment model with lag time, first-order absorption, and elimination . The extent of peripheral distribution, i.e., bones, was found to be remarkably high .

Dosage Effects in Animal Models

The effects of Tetramethyl Risedronate vary with different dosages in animal models. For instance, a study on a knee osteoarthritis rabbit model found that long-term risedronate treatment did not seem to have the capacity to reduce the osteoarthritic hypertrophic cartilage response and failed to diminish the superficial cartilage damage or prevent the trabecular bone loss .

Metabolic Pathways

It is known that risedronate, a related compound, is involved in the regulation of bone metabolism .

Transport and Distribution

It is known that risedronate exhibits very low plasma levels and high residence time in the body .

Subcellular Localization

It is known that risedronate binds to bone hydroxyapatite , suggesting that it may be localized in the bone tissue.

属性

IUPAC Name

1,1-bis(dimethoxyphosphoryl)-2-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO7P2/c1-16-20(14,17-2)11(13,21(15,18-3)19-4)8-10-6-5-7-12-9-10/h5-7,9,13H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCRKMZJULTTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(CC1=CN=CC=C1)(O)P(=O)(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652680
Record name Tetramethyl [1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919355-29-6
Record name Tetramethyl [1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。